Isoeleutherin is a naturally occurring naphthoquinone, a class of organic compounds found in various plants and fungi. While its presence has been documented in several plant species, it is most commonly extracted from Entandrophragma macrophyllum, a tree native to West Africa []. Research into the scientific applications of isoeleutherin is still ongoing, but it has shown potential in several areas:
Isoeleutherin is a naturally occurring compound primarily isolated from the plant species Eleutherine plicata, belonging to the family Iridaceae. Chemically, it is classified as a naphthoquinone, characterized by a 1,4-naphthoquinone structure with an α-methyl group. Isoeleutherin is notable for its potential pharmacological properties, including anti-inflammatory and cytotoxic activities, making it a subject of interest in medicinal chemistry and pharmacology .
These reactions are crucial for understanding its biological activity and potential therapeutic applications.
Isoeleutherin exhibits a range of biological activities:
These properties highlight isoeleutherin's potential for therapeutic applications while also necessitating further investigation into its safety profile.
Isoeleutherin can be synthesized through various methods, including:
These synthesis methods provide avenues for both natural extraction and synthetic development for research and application purposes.
Isoeleutherin has several promising applications:
Recent studies have focused on the interaction of isoeleutherin with various biological targets:
These interaction studies are essential for elucidating the mechanisms behind isoeleutherin's biological effects.
Isoeleutherin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Isoeleutherin is unique due to its specific structural modifications that enhance its biological activity while reducing toxicity compared to similar compounds like eleutherin.
Isoeleutherin represents a naturally occurring naphthoquinone derivative with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.29 grams per mole [1] [4]. The compound exhibits a complex bicyclic structure featuring a 1,4-naphthoquinone core fused with a tetrahydropyran ring system, specifically classified as a benzoisochromene-5,10-dione derivative [2] [5]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione [5] [9].
The structural framework of isoeleutherin consists of a naphthalene ring system with two ketone functionalities at positions 5 and 10, creating the characteristic quinone moiety [1] [4]. A methoxy group occupies position 9 of the naphthoquinone ring, while the fused six-membered pyran ring contains two methyl substituents at positions 1 and 3 [2] [5]. This arrangement results in a rigid, planar aromatic system with specific three-dimensional characteristics determined by the stereochemistry of the saturated pyran ring [6] [19].
Isoeleutherin possesses two defined stereocenters located at carbon atoms 1 and 3 within the tetrahydropyran ring system [4] [6]. The absolute configuration has been determined through various analytical methods, with the compound existing in two enantiomeric forms depending on the source and isolation conditions [1] [4]. The major naturally occurring form exhibits either (1R,3R) or (1S,3S) absolute configuration, as confirmed by nuclear magnetic resonance spectroscopy and optical rotation measurements [4] [6].
The stereochemical assignment relies on coupling constant analysis from proton nuclear magnetic resonance spectra, where vicinal coupling patterns provide definitive information about the relative positioning of protons on adjacent carbon atoms [6] [18]. The large coupling constant observed between protons at positions 1 and 3 indicates a specific conformational arrangement within the pyran ring, with both methyl groups adopting preferential orientations that minimize steric interactions [6] [31].
Optical activity measurements reveal that isoeleutherin displays negative optical rotation, distinguishing it from related stereoisomers [1] [4]. The compound demonstrates two defined stereocenters with complete stereochemical definition, as evidenced by crystallographic and spectroscopic analyses [4] [32]. The chiral centers contribute significantly to the compound's biological activity and physicochemical properties, with stereochemical integrity being crucial for maintaining structural stability [19] [33].
The relationship between isoeleutherin and its stereoisomers eleutherin and allo-eleutherin provides insight into the importance of stereochemistry in naphthoquinone derivatives [10] [17]. Eleutherin, sharing the identical molecular formula C₁₆H₁₆O₄, differs from isoeleutherin in the absolute configuration at the chiral centers, exhibiting (1R,3S) stereochemistry compared to isoeleutherin's (1R,3R) or (1S,3S) configuration [10] [17].
Table 1: Comparative Analysis of Isoeleutherin, Eleutherin, and Allo-eleutherin
Property | Isoeleutherin | Eleutherin | Allo-eleutherin |
---|---|---|---|
Molecular Formula | C₁₆H₁₆O₄ | C₁₆H₁₆O₄ | C₁₆H₁₆O₄ |
Molecular Weight (g/mol) | 272.29 | 272.29 | 272.29 |
Absolute Configuration (C1, C3) | (1R,3R) or (1S,3S) | (1R,3S) | (1S,3R) |
Stereochemical Relationship | Optical isomer of eleutherin | Diastereomer of isoeleutherin | Diastereomer of both |
Optical Activity | (-) or (+) | (+) | (-) |
Number of Chiral Centers | 2 | 2 | 2 |
The stereochemical differences between these compounds result in distinct coupling patterns observable in nuclear magnetic resonance spectroscopy [6] [18]. Eleutherin demonstrates different vicinal coupling constants compared to isoeleutherin, reflecting the altered spatial arrangement of protons in the pyran ring system [6] [31]. These structural variations translate into different biological activities, with isoeleutherin specifically modulating helper T-cell immune responses through distinct mechanisms compared to eleutherin [30] [33].
Allo-eleutherin represents another stereoisomer with (1S,3R) absolute configuration, creating a third distinct spatial arrangement within this family of compounds [15] [17]. The systematic comparison of these stereoisomers reveals how subtle changes in three-dimensional structure can significantly impact molecular recognition and biological function [28] [29]. Each stereoisomer exhibits unique nuclear magnetic resonance fingerprints, allowing for unambiguous identification and quantification in complex mixtures [18] [19].
Isoeleutherin exhibits characteristic solubility patterns typical of naphthoquinone derivatives, demonstrating poor aqueous solubility while showing good solubility in polar organic solvents [5] [23]. The compound dissolves readily in dimethyl sulfoxide at concentrations up to 10 milligrams per milliliter, equivalent to 36.72 millimolar concentration, though ultrasonic agitation enhances dissolution efficiency [23] [24]. Additional suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the compound's moderately polar character [5] [24].
Table 2: Physicochemical Properties of Isoeleutherin
Property | Value/Description |
---|---|
Solubility in Dimethyl Sulfoxide (mg/mL) | 10 (36.72 mM, requires ultrasonic) |
Solubility in Water | Poorly soluble |
Solubility in Organic Solvents | Soluble in chloroform, dichloromethane, ethyl acetate, acetone |
Storage Temperature (°C) | -20 |
Stability Conditions | Store in sealed, cool, dry conditions; protect from light |
Density (g/cm³) | 1.25 ± 0.1 (predicted) |
Melting Point (°C) | 168-170 |
Physical Appearance | Yellow crystalline powder |
The stability profile of isoeleutherin requires careful consideration of environmental factors that can influence molecular integrity [2] [24]. The compound demonstrates susceptibility to degradation under exposure to light, particularly ultraviolet radiation, necessitating storage in dark conditions [24]. Temperature control proves critical for maintaining chemical stability, with recommended storage at minus twenty degrees Celsius to prevent thermal decomposition [23] [24].
Moisture sensitivity represents another important stability consideration, as naphthoquinone derivatives can undergo hydrolytic reactions under humid conditions [24]. The crystalline powder form of isoeleutherin exhibits enhanced stability compared to solutions, with solid-state storage extending shelf life significantly when proper conditions are maintained [24] [26]. Stock solutions prepared in organic solvents maintain stability for several months when stored at minus twenty degrees Celsius under inert atmosphere conditions [23] [24].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of isoeleutherin through detailed analysis of proton and carbon environments [18] [19]. Proton nuclear magnetic resonance spectra recorded at 400 megahertz in deuterated chloroform reveal characteristic chemical shifts that enable unambiguous structural assignment [18] [21]. The methyl groups attached to the pyran ring appear as doublets at chemical shifts of 1.41 parts per million and 1.52 to 1.59 parts per million, with coupling constants of 6.5 to 7.5 hertz indicating their attachment to methine carbons [18] [20].
Table 3: Spectroscopic Identification Data for Isoeleutherin
Technique | Chemical Shift/Peak/Frequency | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | δ 1.41 (d, J=6.5 Hz) | C-methyl groups |
¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | δ 1.52-1.59 (d, J=7-7.5 Hz) | C-methyl groups |
¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | δ 3.82-4.00 (d×quartet) | CH-O protons |
¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | δ 4.47-4.52 (d) | CH protons |
¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | δ 4.92-5.00 (quartet) | CH-O protons |
Mass Spectrometry/Mass Spectrometry (Positive Ion Mode) | m/z 273.1 [M+H]⁺ | Molecular ion peak |
Infrared Spectroscopy (expected) | 1660-1680 cm⁻¹ | C=O quinone stretch |
Infrared Spectroscopy (expected) | 1280-1300 cm⁻¹ | C-C aromatic/quinone vibrations |
The methine protons bonded to oxygen atoms within the pyran ring system generate complex multipicity patterns between 3.82 and 5.00 parts per million, reflecting their unique magnetic environments and coupling relationships [18] [20]. These signals appear as doublet of quartets and simple quartets, providing definitive evidence for the proposed structural connectivity and stereochemical arrangement [19] [21]. The integration ratios and coupling patterns confirm the presence of two equivalent methyl groups and two distinct methine environments within the molecule [18] [22].
Mass spectrometric analysis employs positive ion electrospray ionization to generate molecular ion peaks at mass-to-charge ratio 273.1, corresponding to the protonated molecular ion [M+H]⁺ [20] [22]. Tandem mass spectrometry provides additional structural confirmation through characteristic fragmentation patterns that reflect the stability of the naphthoquinone core and the preferential loss of substituent groups [20] [21]. The molecular ion peak at 272.29 confirms the molecular weight determination and provides unambiguous molecular formula verification [20] [26].
Isoeleutherin belongs to a small family of pyranonaphthoquinones that the genera Eleutherine and Sisyrinchium accumulate in their bulbs and rhizomes. Current evidence indicates that the compound is polyketide-derived and formed through a sequence typical for specialized 1,4-naphthoquinones.
Laboratory feeding of E. americana plantlets with [1-¹³C]-acetate increases the ¹³C signal at C-2, C-4 and C-10 of isoeleutherin, corroborating an acetate–malonate origin of every alternate carbon [3]. A hypothetical pathway converging from eleutherins A–G to isoeleutherin proposed by Chen et al. positions isoeleutherin as a late oxidation product in the naphthoquinone branch of metabolism [2].
Species (voucher) | Plant part analysed | Relative abundance or yield | Analytical method | Reference |
---|---|---|---|---|
E. bulbosa (Mill.) Urb. | Fresh bulb | Major quinone; isolated as one of four principal naphthoquinones | Silica gel CC → ¹H/¹³C NMR | 3 |
E. americana Merr. & Heyne | Dried bulb | Present; co-occurs with eleutherin and eleutherol | LC–ESI-MS | 7 |
E. plicata Herb. | Aqueous bulb extract | LC-DAD peak area ≈ 6 × 10⁷ (RT 20.83 min) corresponding to ~57% of detectable quinones | HPLC–DAD | 9 |
Key trend: Isoeleutherin accumulates predominantly in storage bulbs; neither leaves nor inflorescences of the same accessions show detectable levels [5].
Total syntheses of isoeleutherin have converged on two complementary tactics: intramolecular cyclization to build the fused pyran and Lewis-acid-directed allylation to install its side-chain precursor.
The first concise synthesis, reported by Naruta, Uno and Maruyama in 1981, demonstrates that naphthopyran formation can be accomplished in a single ring-closure step (Scheme 1) [6] [7]:
Later variants reiterated the cyclization with alternative electrophiles:
Year | Cyclization reagent(s) | Diastereoselectivity (isoeleutherin : eleutherin) | Yield of cyclization step | Overall yield to isoeleutherin | Reference |
---|---|---|---|---|---|
1981 | AcO–HgOAc / NaBH₄ | 1 : 1 (separable) | 93% | 27% in 6 steps | 25 |
1981 | PhSeBr / Raney Ni | 2 : 1 (favours iso) | 56% | 19% in 7 steps | 44 |
1998 | POCl₃/DMF (one-pot) | 1 : 0 (iso only) | 72% | 38% in 3 steps | 38 |
2014 | Oxy-Hg(II) after Claisen rearrangement | 48% | 48% | 4 steps to analogue | 23 |
Lewis-acid-promoted conjugate addition of allylmetal reagents to 2-acetyl-1,4-naphthoquinones remains the cornerstone for constructing the C-3 side chain that participates in ring closure.
Lewis acid (equiv.) | Allyl donor | Temperature / time | Adduct yield | Notes | Reference |
---|---|---|---|---|---|
BF₃·OEt₂ (1.0) | Allyl-SnMe₃ | −78 °C → rt, 1 h | Quantitative | Scalable; no over-alkylation | 25 |
TiCl₄ (1.2) | Allyl-SiMe₃ | −20 °C, 4 h | 42% | Competes with 1,2-attack | 38 |
InCl₃ (0.2) | Allyl-BF₃K | 0 °C, 2 h | 37% | Works in acetonitrile; milder | 38 |